Cas no 2227868-97-3 ((1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol)
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
- EN300-1940720
- 2227868-97-3
-
- Inchi: 1S/C9H8F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m1/s1
- InChI Key: PJCOTFDJDCLVEU-MRVPVSSYSA-N
- SMILES: FC([C@@H](C1C(=CC=CC=1OC)F)O)(F)F
Computed Properties
- Exact Mass: 224.04604214g/mol
- Monoisotopic Mass: 224.04604214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940720-0.05g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1940720-0.1g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1940720-0.25g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1940720-0.5g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1940720-1.0g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 1g |
$1357.0 | 2023-05-23 | ||
| Enamine | EN300-1940720-2.5g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1940720-5.0g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 5g |
$3935.0 | 2023-05-23 | ||
| Enamine | EN300-1940720-10.0g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 10g |
$5837.0 | 2023-05-23 | ||
| Enamine | EN300-1940720-1g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1940720-5g |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol |
2227868-97-3 | 5g |
$3479.0 | 2023-09-17 |
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
(1R)-2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (CAS No. 2227868-97-3)
(1R)-2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol, also known by its CAS number 2227868-97-3, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a chiral alcohol moiety and a fluorinated methoxy-substituted phenyl ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule.
The synthesis of (1R)-Trifluoroethanol derivatives has been a topic of considerable interest in recent years due to their potential as intermediates in the production of advanced pharmaceuticals. Recent studies have highlighted the role of this compound in the development of novel anti-inflammatory agents and as a precursor for the synthesis of bioactive molecules. Its chiral center at the alcohol position makes it particularly valuable for enantioselective reactions, which are critical in drug design.
One of the most notable advancements in the study of this compound involves its application in asymmetric catalysis. Researchers have demonstrated that (1R)-Trifluoroethanol derivatives can serve as effective ligands in transition metal-catalyzed reactions, enabling the selective formation of enantiomerically enriched products. This breakthrough has significant implications for the pharmaceutical industry, where the demand for high-purity enantiomers is continually growing.
In terms of physical properties, (1R)-Trifluoroethanol derivatives exhibit a high degree of stability under standard conditions, making them suitable for use in various industrial processes. Their ability to form strong hydrogen bonds contributes to their solubility in polar solvents, which is advantageous for their application in chromatographic separations and other analytical techniques.
The fluorinated methoxyphenyl group present in this compound plays a crucial role in modulating its electronic properties. This feature has been leveraged in recent studies to explore its potential as a building block for advanced materials such as fluoropolymers and optoelectronic devices. The incorporation of this group into polymer backbones has been shown to enhance thermal stability and mechanical strength, making it a promising candidate for high-performance applications.
From an environmental perspective, the synthesis and use of (1R)-Trifluoroethanol derivatives have been optimized to minimize ecological impact. Modern production methods emphasize energy efficiency and waste reduction, aligning with global sustainability goals. Additionally, research into biodegradation pathways has provided insights into how this compound can be safely integrated into industrial processes without posing risks to ecosystems.
In conclusion, (1R)-Trifluoroethanol derivatives represent a cutting-edge class of compounds with diverse applications across multiple disciplines. Their unique chemical structure and versatile functional groups make them indispensable tools in contemporary research and development efforts. As scientific understanding continues to evolve, it is anticipated that this compound will find even more innovative uses in fields ranging from medicine to materials science.
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